1,2-Dibenzoyl-1,2-dibromoethane
Overview
Description
1,2-Dibenzoyl-1,2-dibromoethane is an organic compound characterized by the presence of two benzoyl groups and two bromine atoms attached to an ethane backbone. This compound is notable for its unique chemical properties and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1,2-dibromoethane can be synthesized through the bromination of 1,2-dibenzoyl-ethane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibenzoyl-1,2-dibromoethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyl bromide derivatives.
Reduction: Reduction reactions can lead to the formation of 1,2-dibenzoyl-ethane.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Benzoyl bromide derivatives.
Reduction Products: 1,2-Dibenzoyl-ethane.
Substitution Products: Derivatives with hydroxyl, amino, or other functional groups.
Scientific Research Applications
1,2-Dibenzoyl-1,2-dibromoethane is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dibenzoyl-1,2-dibromoethane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Dibenzoyl-1,2-dibromoethane is compared with other similar compounds to highlight its uniqueness:
1,2-Dibromoethane: Similar structure but lacks the benzoyl groups.
1,2-Dibenzoyl-ethane: Similar but without bromine atoms.
1,2-Dibromopropane: Similar but with a longer carbon chain.
These compounds share some structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.
Properties
IUPAC Name |
2,3-dibromo-1,4-diphenylbutane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCCTQSIHBZYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945551 | |
Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22867-05-6 | |
Record name | NSC105646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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